An In-depth Technical Guide to the Chemical Properties of Dideuteriomethanone
An In-depth Technical Guide to the Chemical Properties of Dideuteriomethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dideuteriomethanone (CD₂O), a deuterated isotopologue of formaldehyde, serves as a crucial tool in a multitude of scientific disciplines, ranging from mechanistic studies in organic chemistry and atmospheric sciences to quantitative proteomics in drug development. Its significance is primarily derived from the kinetic isotope effect (KIE), where the mass difference between deuterium and protium leads to discernible changes in reaction rates, offering profound insights into reaction mechanisms. This technical guide provides a comprehensive overview of the chemical properties of dideuteriomethanone, including its synthesis, spectroscopic characteristics, and reactivity. Detailed experimental protocols for its synthesis and its application in quantitative proteomics are provided, alongside a discussion of its role in elucidating reaction kinetics.
Introduction
Dideuteriomethanone, also known as formaldehyde-d₂, is a simple carbonyl compound with the chemical formula CD₂O. The substitution of protium with deuterium atoms imparts unique chemical and physical properties that are exploited in various research fields. The study of isotopic variants of formaldehyde gained prominence with the advancement of analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.[1] Dideuteriomethanone has become an indispensable tool for elucidating reaction mechanisms through the kinetic isotope effect.[1] By comparing the reaction rates of processes involving CD₂O with those of H₂CO, researchers can determine whether a carbon-hydrogen bond is broken in the rate-determining step of a reaction.
This guide aims to provide a detailed technical overview of the chemical properties and applications of dideuteriomethanone for researchers, scientists, and professionals in drug development.
Physical and Spectroscopic Properties
The substitution of hydrogen with deuterium in formaldehyde leads to subtle but measurable changes in its physical and spectroscopic properties.
Physical Properties
A summary of the key physical properties of dideuteriomethanone is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | CD₂O | [1] |
| Molecular Weight | 32.04 g/mol | [2] |
| CAS Number | 1664-98-8 | [1][2] |
| Density | 0.7 g/cm³ (for 20 wt. % in D₂O) | [3] |
| Flash Point | -75.1 °C (for 20 wt. % in D₂O) | [3] |
Table 1: Physical Properties of Dideuteriomethanone.
Spectroscopic Data
Spectroscopic techniques are essential for the characterization of dideuteriomethanone. The change in mass upon isotopic substitution significantly influences its vibrational and rotational spectra.
| Symmetry Species | Vibrational Mode | H₂CO Frequency (cm⁻¹) |
| a₁ | CH₂ symmetric stretch | 2783 |
| a₁ | C=O stretch | 1746 |
| a₁ | CH₂ scissors | 1500 |
| b₁ | CH₂ asymmetric stretch | 2843 |
| b₁ | CH₂ rock | 1249 |
| b₂ | CH₂ wag | 1167 |
Table 2: Fundamental Vibrational Frequencies of Gaseous Formaldehyde (H₂CO). [4] The corresponding vibrational modes in CD₂O will be shifted to lower wavenumbers.
Microwave spectroscopy allows for the precise determination of rotational constants, which are inversely proportional to the moments of inertia of the molecule. For the dideuteriomethanone dimer, (D₂CO)₂, the rotational constants have been determined as A = 14862.1(35) MHz, ½(B + C) = 3030.2366(37) MHz, and B - C = 490.977(18) MHz.[5][6] For the monomer H₂CO, the rotational constants are A = 9.40530 cm⁻¹, B = 1.29530 cm⁻¹, and C = 1.13420 cm⁻¹.[7]
| Rotational Constant | (D₂CO)₂ (MHz) | H₂CO (cm⁻¹) |
| A | 14862.1(35) | 9.40530 |
| ½(B + C) | 3030.2366(37) | - |
| B - C | 490.977(18) | - |
| B | - | 1.29530 |
| C | - | 1.13420 |
Table 3: Rotational Constants for Dideuteriomethanone Dimer and Formaldehyde Monomer. [5][6][7]
¹³C NMR spectroscopy is a powerful tool for characterizing dideuteriomethanone. Due to the spin (I=1) of the two deuterium nuclei, the ¹³C signal of the carbonyl carbon is split into a quintet. While a specific chemical shift value for CD₂O in D₂O is not definitively reported in the searched literature, the ¹³C NMR spectrum of formaldehyde in D₂O shows a peak that can be referenced.[8]
The mass spectrum of dideuteriomethanone is characterized by a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is similar to that of formaldehyde, with characteristic losses of deuterium and the carbonyl group. The NIST Chemistry WebBook provides the mass spectrum of formaldehyde (H₂CO).[9]
Synthesis of Dideuteriomethanone
Dideuteriomethanone is typically prepared from its polymeric form, paraformaldehyde-d₂. The monomeric form can be generated by heating the polymer.
Experimental Protocol: Generation of Monomeric Dideuteriomethanone from Paraformaldehyde-d₂
This protocol describes the thermal depolymerization of paraformaldehyde-d₂ to generate gaseous dideuteriomethanone, which can be used directly or dissolved in a suitable solvent.
Materials:
-
Paraformaldehyde-d₂
-
Heat-resistant glass apparatus with an inlet for an inert gas and an outlet tube
-
Heating mantle or oil bath
-
Inert gas supply (e.g., nitrogen or argon)
-
Cold trap (e.g., cooled with dry ice/acetone or liquid nitrogen)
-
Anhydrous solvent (e.g., THF, if a solution is desired)
Procedure:
-
Place a known amount of paraformaldehyde-d₂ into the glass apparatus.
-
Assemble the apparatus, ensuring a gentle flow of inert gas through the system. The outlet should lead to either the reaction vessel where the gaseous CD₂O will be used or to a cold trap containing the desired solvent.
-
Gently heat the apparatus containing the paraformaldehyde-d₂ to 150-200 °C. The polymer will depolymerize to produce gaseous dideuteriomethanone.
-
The stream of inert gas will carry the gaseous CD₂O to the reaction vessel or into the cold solvent.
-
If preparing a solution, continue the process until the desired concentration is reached. The concentration can be determined by titration or NMR.
-
Caution: Formaldehyde is toxic and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.
A method for the in situ generation of formaldehyde-d₂ from DMSO-d₆, bromine, and cesium carbonate has also been reported for reactions with difluoroenolates and difluorobenzyl carbanions.[10] Another synthetic route involves the preparation from 1,2-dibromoethane-d₄ via the corresponding glycol diacetate and glycol, with an overall yield of 62.5%.[11][12]
Chemical Reactivity and the Kinetic Isotope Effect
The reactivity of dideuteriomethanone is largely similar to that of formaldehyde, with the primary difference being the rates of reactions that involve the cleavage of a carbon-deuterium bond.
Nucleophilic Addition Reactions
Like all aldehydes, dideuteriomethanone readily undergoes nucleophilic addition reactions at the electrophilic carbonyl carbon. Common nucleophiles include Grignard reagents, organolithium compounds, hydrides, amines, and enolates. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide ion.
For example, the reaction of dideuteriomethanone with a Grignard reagent (RMgX) will yield a deuterated primary alcohol after acidic workup.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Formaldehyde-Dâ (D, 98%) 20% w/w in DâO | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. Formaldehyde-d2 solution, 20 wt. % in D2O | 1664-98-8 | FF75296 [biosynth.com]
- 4. Formaldehyde [webbook.nist.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]
- 8. Human Metabolome Database: 13C NMR Spectrum (1D, D2O, experimental) (HMDB0001426) [hmdb.ca]
- 9. Formaldehyde [webbook.nist.gov]
- 10. Generation of Formaldehyde and Formaldehyde-d2 for Hydroxymethylations and Hydroxydeuteromethylations of Difluoroenolates and Difluorobenzyl Carbanions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. cdnsciencepub.com [cdnsciencepub.com]
